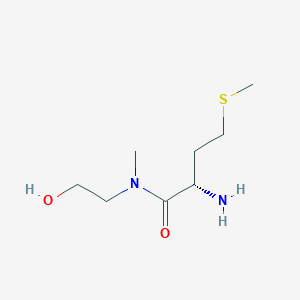
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Mass Spectral Analysis
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-(methylsulfanyl)butanamide's behavior under mass spectral analysis can be inferred from studies on similar compounds. For instance, 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide exhibits characteristic mass spectral behavior, including cleavage of acylamino substituents and hydroxyl radical elimination. Insights into this elimination process have been expanded through further analysis of 2-[acyl(alkyl)amino]oxazoles and the use of deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis and Application in Peptide Building Blocks
The compound's structure suggests its potential in the synthesis of complex organic molecules. For example, the synthesis of 1,2,4-dithiazolidine-3,5-diones, known as dithiasuccinoyl (Dts)-amines, is significant for their use as amino protecting groups in peptide, glycopeptide, and PNA syntheses. They are also valuable as masked isocyanates and sulfurization reagents for trivalent phosphorus (Barany, Hammer, Merrifield, & Bárány, 2005).
Protected 1,2-Amino Alcohol Synthesis
Protected 1,2-amino alcohols are crucial intermediates in organic synthesis, and this compound could potentially serve as a precursor in such syntheses. tert-Butanesulfinyl aldimines and ketimines, bearing alpha-benzyloxy or alpha-silyloxy substituents, have been used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities, showcasing the compound's potential versatility in synthetic organic chemistry (Tang, Volkman, & Ellman, 2001).
Desalination Study and Membrane Technology
The compound's chemical structure may lend it useful in the development of advanced materials, such as in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB). These polymers have been used in the creation of composite membranes via the Diffusion Induced Phase Separation (DIPS) method, demonstrating significant potential in desalination technologies and membrane science (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules in the body. The presence of an amino group suggests it could participate in reactions involving amine transfer or act as a base, accepting a proton. The hydroxyethyl group could potentially be involved in hydrogen bonding with other molecules, influencing the compound’s solubility and reactivity .
Cellular Effects
. Given its structure, it could potentially influence cell function by interacting with various cellular components. Without experimental data, it is difficult to predict the specific cellular processes it might affect .
Molecular Mechanism
Its potential interactions with biomolecules and possible effects on gene expression, enzyme activity, and other cellular processes would need to be investigated experimentally .
Temporal Effects in Laboratory Settings
These properties would be important to determine in future studies to understand how the compound behaves over time and under different conditions .
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of (2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide in animal models . Future studies would need to investigate this to understand the compound’s potential therapeutic or toxic effects at different doses .
Metabolic Pathways
Understanding these pathways would provide insight into how the compound is processed in the body and could reveal potential targets for therapeutic intervention .
Transport and Distribution
This information would be crucial for understanding how the compound reaches its site(s) of action and how it is eliminated from the body .
Subcellular Localization
Determining where the compound localizes within cells could provide valuable insights into its potential roles and mechanisms of action .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N-methyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(4-5-11)8(12)7(9)3-6-13-2/h7,11H,3-6,9H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVAJLXFLNNGD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)



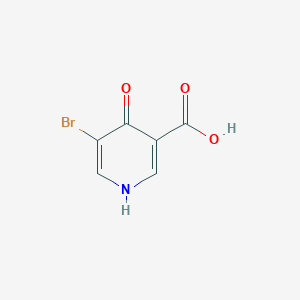
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)


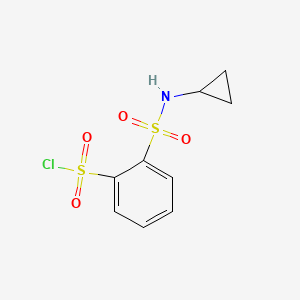
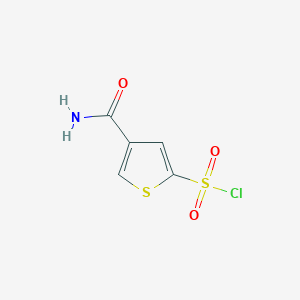
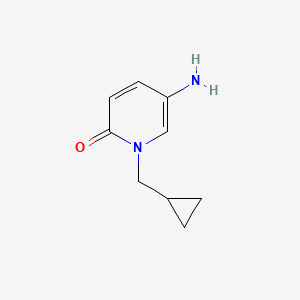
amine](/img/structure/B1526435.png)
